H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2
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Overview
Description
The compound “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” is a synthetic peptide composed of two chains. Each chain contains a sequence of amino acids, including cysteine, tyrosine, isoleucine, glutamine, asparagine, proline, leucine, and glycine. This peptide is characterized by the presence of disulfide bonds between cysteine residues, which play a crucial role in its structural stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are essential for scaling up peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) are commonly used in peptide synthesis.
Major Products
The major products of these reactions include the oxidized form of the peptide with disulfide bonds and the reduced form with free thiol groups.
Scientific Research Applications
The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of functionalized materials, such as peptide-based hydrogels and coatings
Mechanism of Action
The mechanism of action of this peptide involves its ability to form stable disulfide bonds, which contribute to its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various cellular pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutathione (GSH): A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Oxytocin: A cyclic peptide hormone involved in social bonding and reproductive behaviors.
Vasopressin: A peptide hormone that regulates water retention in the body.
Uniqueness
The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” is unique due to its specific amino acid sequence and the presence of disulfide bonds, which confer distinct structural and functional properties. Its ability to form stable disulfide bonds makes it a valuable tool for studying protein folding and stability .
Properties
Molecular Formula |
C86H132N24O24S4 |
---|---|
Molecular Weight |
2014.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(7S,13S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52?,53-,54-,55-,56?,57-,58-,59-,60?,61-,62-,69-,70-/m0/s1 |
InChI Key |
SBLVMJOXVMBHCL-HPNMVLHHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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